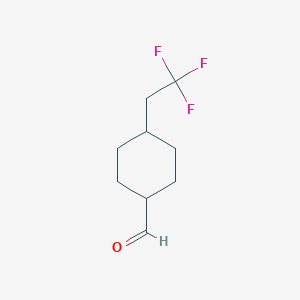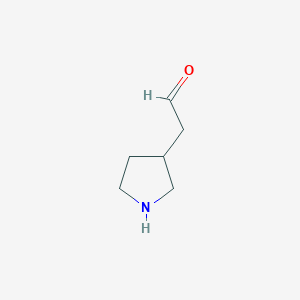
trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol: is a chemical compound with the molecular formula C14H19NO3 . It is a derivative of cyclohexanol, featuring a carbobenzoxy (Cbz) protected amino group and a hydroxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Hydroxymethylation: The cyclohexanol ring is functionalized with a hydroxymethyl group through a hydroxymethylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The Cbz-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Deprotection of the Cbz group can be achieved using hydrogenation with palladium on carbon (Pd/C) or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored as a building block for the synthesis of pharmaceutical compounds.
- Studied for its potential therapeutic properties.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxymethyl group and the Cbz-protected amino group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
trans-4-Amino-1-(hydroxymethyl)cyclohexanol: Lacks the Cbz protection, making it more reactive.
trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol: Features a different protecting group (Boc) on the amino group.
cis-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol: Has a different stereochemistry, affecting its reactivity and properties.
Uniqueness:
- The presence of the Cbz-protected amino group provides stability and selectivity in reactions.
- The trans configuration of the compound influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(19)8-6-13(7-9-15)16-14(18)20-10-12-4-2-1-3-5-12/h1-5,13,17,19H,6-11H2,(H,16,18) |
InChI Key |
UKDFDXGZZAQCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)


![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)




![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)
